molecular formula C16H21NO3S2 B2622484 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide CAS No. 2097893-15-5

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2622484
CAS No.: 2097893-15-5
M. Wt: 339.47
InChI Key: YHOWVUXGQKWQRU-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a benzene ring with methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative and introduce the sulfonamide group through a series of reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler sulfonamide.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for more complex molecules in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thiophene derivatives, such as:

  • N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
  • Various thiophene-based drugs like suprofen and articaine

Uniqueness

What sets N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide apart is its unique combination of functional groups and structural features. This combination can confer specific properties, such as enhanced reactivity or biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-12-4-5-15(8-13(12)2)22(19,20)17-11-16(3,18)9-14-6-7-21-10-14/h4-8,10,17-18H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOWVUXGQKWQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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